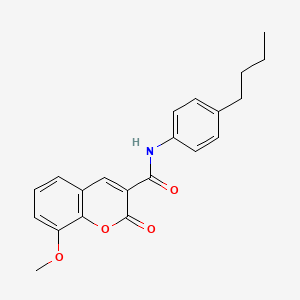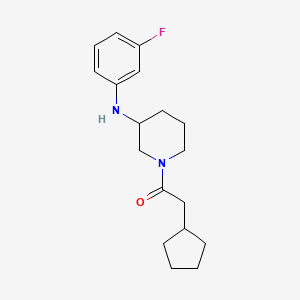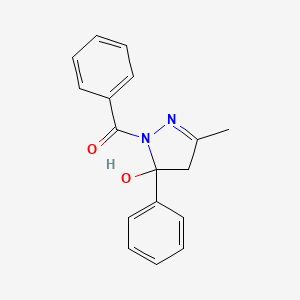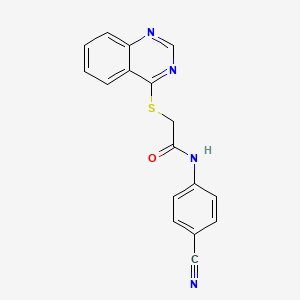
N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as BPCOC, is a synthetic compound belonging to the family of chromene derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in various fields of scientific research.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been reported to act as an inhibitor of the cyclooxygenase (COX) enzyme, which is involved in the production of inflammatory mediators. N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). These effects suggest that N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide may have potential therapeutic applications in the treatment of inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one of the limitations of using N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its limited solubility in aqueous solutions. This may require the use of organic solvents, which can affect the results of some experiments.
Future Directions
N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has shown promising results in various fields of scientific research. However, there is still much to be explored regarding its potential therapeutic applications. Some of the future directions for N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide research include studying its effects on other inflammatory and oxidative stress-related diseases, such as arthritis and cardiovascular disease. In addition, further studies are needed to elucidate the exact mechanism of action of N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide and to optimize its synthesis method for large-scale production.
Conclusion
In conclusion, N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications in various fields of scientific research. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves the condensation reaction between 4-butylphenol and 3-methoxy-2-naphthoic anhydride in the presence of a catalyst. The resulting product is then subjected to a reaction with ammonia to form the final compound. This synthesis method has been optimized to produce high yields of N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide with high purity.
Scientific Research Applications
N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has shown potential therapeutic applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. In addition, N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(4-butylphenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-4-6-14-9-11-16(12-10-14)22-20(23)17-13-15-7-5-8-18(25-2)19(15)26-21(17)24/h5,7-13H,3-4,6H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKXIFOFTUWRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]acetamide](/img/structure/B5062400.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5062404.png)
![8-(4-chlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5062409.png)

![N-(2-chlorophenyl)-3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5062417.png)

![dimethyl 5-{[(phenylthio)acetyl]amino}isophthalate](/img/structure/B5062435.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinol](/img/structure/B5062446.png)
![3-(2-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5062449.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5062474.png)
![3-[4-(4-bromophenyl)-2-(1-naphthylimino)-1,3-thiazol-3(2H)-yl]-1-propanol hydrobromide](/img/structure/B5062475.png)
![2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]-N-phenylacetamide](/img/structure/B5062481.png)